molecular formula C19H18N2O7S B14955753 (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid

(2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid

Cat. No.: B14955753
M. Wt: 418.4 g/mol
InChI Key: LONWXPJMOKTKFB-UHFFFAOYSA-N
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Description

(2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid is a complex organic compound that features a combination of coumarin and thiazole moieties. The coumarin structure is known for its diverse biological activities, while the thiazole ring is a common scaffold in medicinal chemistry due to its presence in various biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of such complex compounds usually involves optimization of the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

(2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, biocides, and other industrial chemicals

Mechanism of Action

The mechanism of action of (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid involves its interaction with various molecular targets and pathways. The coumarin moiety is known to inhibit enzymes like topoisomerases, while the thiazole ring can interact with different biological targets, potentially disrupting cellular processes and leading to therapeutic effects .

Properties

Molecular Formula

C19H18N2O7S

Molecular Weight

418.4 g/mol

IUPAC Name

2-[2-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C19H18N2O7S/c1-9-12(7-15(22)21-19-20-10(8-29-19)4-16(23)24)18(25)28-14-6-11(26-2)5-13(27-3)17(9)14/h5-6,8H,4,7H2,1-3H3,(H,23,24)(H,20,21,22)

InChI Key

LONWXPJMOKTKFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC3=NC(=CS3)CC(=O)O

Origin of Product

United States

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